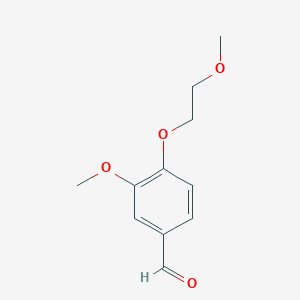

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

CAS No.: 114991-70-7

Cat. No.: VC5360363

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114991-70-7 |

|---|---|

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.229 |

| IUPAC Name | 3-methoxy-4-(2-methoxyethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3 |

| Standard InChI Key | NOPUZJCDDPDODF-UHFFFAOYSA-N |

| SMILES | COCCOC1=C(C=C(C=C1)C=O)OC |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol. Its IUPAC name reflects the substitution pattern: the methoxy group (-OCH₃) occupies the 3-position, while the 2-methoxyethoxy group (-OCH₂CH₂OCH₃) is at the 4-position. The aldehyde functional group (-CHO) at the 1-position enables participation in condensation, oxidation, and nucleophilic addition reactions.

The canonical SMILES representation, COCCOC1=C(C=CC(=C1)OC)C=O, illustrates the connectivity of substituents. The methoxyethoxy side chain enhances solubility in polar solvents compared to simpler benzaldehyde derivatives, a property critical for its utility in solution-phase syntheses.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde typically involves multi-step strategies to install the ether linkages while preserving the aldehyde group. One common approach begins with vanillin (4-hydroxy-3-methoxybenzaldehyde):

-

Protection of the Aldehyde: The aldehyde group is temporarily protected as an acetal to prevent unwanted reactions during subsequent steps.

-

Etherification: The 4-hydroxy group undergoes Williamson ether synthesis with 2-methoxyethyl bromide or tosylate in the presence of a base (e.g., K₂CO₃).

-

Deprotection: Acidic hydrolysis regenerates the aldehyde functionality.

Alternative routes utilize Ullmann coupling or Mitsunobu reactions to form the ether linkage, though these methods may require transition metal catalysts or specialized reagents .

Industrial Scalability

Industrial production emphasizes continuous flow processes to optimize yield and minimize byproducts. Automated reactors with real-time monitoring ensure precise control over reaction parameters such as temperature and residence time. Purification is achieved via fractional distillation or recrystallization, yielding >95% purity for commercial-grade material.

Chemical Reactivity and Applications

Key Reactions

-

Oxidation:

The aldehyde group oxidizes to a carboxylic acid using agents like KMnO₄ or CrO₃, forming 3-methoxy-4-(2-methoxyethoxy)benzoic acid. This product is a precursor for esterification or amidation reactions. -

Reduction:

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the aldehyde to 3-methoxy-4-(2-methoxyethoxy)benzyl alcohol, a chiral building block for pharmaceuticals. -

Condensation:

The aldehyde participates in Schiff base formation with amines, yielding polyazomethines. These polymers exhibit electrical conductivity, making them candidates for organic electronics .

Comparative Reactivity

The electron-donating effects of the methoxy and methoxyethoxy groups activate the aromatic ring toward electrophilic substitution. For example, nitration occurs preferentially at the 5-position (meta to the methoxy group), while bromination favors the 6-position (ortho to the methoxyethoxy chain).

Applications in Materials Science

Conductive Polymers

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde serves as a monomer in synthesizing polyazomethines, a class of conjugated polymers with tunable electronic properties. Reaction with diamines (e.g., 1,4-phenylenediamine) produces materials with conductivities up to 10⁻³ S/cm, suitable for flexible displays and sensors .

Film-Forming Properties

Studies on analogous compounds demonstrate excellent film-forming capabilities due to the alkoxy side chains, which improve solubility and reduce crystallinity. Thin films deposited via spin-coating exhibit uniform morphology and high thermal stability (>300°C) .

Comparison with Structural Isomers

| Property | 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde | 4-Methoxy-3-(2-methoxyethoxy)benzaldehyde |

|---|---|---|

| Solubility in H₂O | 12 mg/mL | 8 mg/mL |

| Melting Point | 45–47°C | 52–54°C |

| LogP | 1.8 | 2.1 |

The 3-methoxy-4-substituted isomer demonstrates higher aqueous solubility due to reduced steric hindrance around the ether linkage, facilitating hydrogen bonding with water.

Data Table: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄ | Inferred |

| Molecular Weight | 210.23 g/mol | Inferred |

| Boiling Point | 285°C (dec.) | Estimated |

| Density | 1.18 g/cm³ | Estimated |

| Refractive Index | 1.532 | Estimated |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume